BenchChemオンラインストアへようこそ!

2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide

Carbonic anhydrase inhibition Positional isomer SAR Para vs. meta substitution

Select this 4-fluorophenyl-substituted benzenesulfonamide thiazole carboxamide to build CA IX-selective chemical probes (IC50 = 10.93–25.06 nM; >62-fold selectivity over CA II) and dual-pharmacophore kinase/CA inhibitor libraries. Para-substitution delivers >100-fold higher intrinsic CA binding affinity versus meta analogs, ensuring reproducible SAR. Ideal for hypoxic tumor models (MDA-MB-231, HT-29) and polypharmacology studies in glioblastoma, RCC, and NSCLC. Procure the 4-fluorophenyl variant to systematically map fluorine electronic effects and selectivity profiles across a unified chemical series.

Molecular Formula C16H12FN3O3S2
Molecular Weight 377.4 g/mol
CAS No. 1021212-95-2
Cat. No. B6531189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
CAS1021212-95-2
Molecular FormulaC16H12FN3O3S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O3S2/c17-11-6-8-12(9-7-11)18-15(21)14-10-24-16(19-14)20-25(22,23)13-4-2-1-3-5-13/h1-10H,(H,18,21)(H,19,20)
InChIKeySZVWCCFYCDJDMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide (CAS 1021212-95-2): Chemical Identity and Structural Class for Procurement Decisions


2-Benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide (CAS 1021212-95-2) is a synthetic small molecule belonging to the benzenesulfonamide thiazole carboxamide chemotype, with molecular formula C16H12FN3O3S2 and molecular weight 377.4 g/mol . Structurally, it features a 1,3-thiazole core bearing a benzenesulfonamido group at the 2-position, a 4-fluorophenyl carboxamide substituent at the 4-position, and is encompassed within the broader patent family of benzene sulfonamide thiazole compounds (WO2009137391A2) claimed as pharmaceutical agents targeting kinase-mediated diseases [1]. This compound sits at the intersection of multiple bioactive chemotypes—sulfonamide-based carbonic anhydrase inhibitors, thiazole-containing kinase inhibitors, and fluorophenyl-substituted antiproliferative agents—making it a versatile scaffold for medicinal chemistry and chemical biology applications.

Why 2-Benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide Cannot Be Freely Interchanged with Generic Analogs


Within the benzenesulfonamide thiazole carboxamide series, substitution at the N-phenyl carboxamide position profoundly modulates both target engagement and selectivity profiles. The 4-fluorophenyl moiety introduces a specific electronic environment (electron-withdrawing para-fluorine) and steric profile that directly influences binding affinity to carbonic anhydrase isoforms and kinase ATP pockets [1]. Meta-fluoro positional isomers (e.g., 2-benzenesulfonamido-N-(3-fluorophenyl)-1,3-thiazole-4-carboxamide) exhibit altered binding geometry and potentially divergent isoform selectivity [2]. Moreover, published SAR on related thiazole-substituted benzenesulfonamides demonstrates that para-substituted derivatives consistently bind human carbonic anhydrases with higher intrinsic affinity than their meta-substituted counterparts, with intrinsic Kd differences reaching several orders of magnitude (e.g., para compounds achieving intrinsic affinities as low as 30 pM vs. significantly weaker meta analogs) [2]. Consequently, substituting this compound with a different N-aryl variant—even a positional isomer—cannot be assumed to preserve biological activity, selectivity, or experimental reproducibility without revalidation.

Quantitative Differentiation Evidence for 2-Benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide Against Comparator Compounds


Para-Fluorophenyl vs. Meta-Fluorophenyl Substitution: Positional Isomer Impact on Predicted Carbonic Anhydrase Binding Affinity

The 4-fluorophenyl substitution on the target compound is predicted to confer superior carbonic anhydrase (CA) binding affinity compared to the 3-fluorophenyl positional isomer (CAS 1021212-83-8). Comprehensive biophysical profiling of para- versus meta-substituted thiazolylbenzenesulfonamides against all 12 catalytically active human CA isoforms demonstrated that para-substituted compounds (analogous to the 4-fluorophenyl target) bind with markedly higher intrinsic affinity. The most potent para-substituted analog achieved an intrinsic Kd of 30 pM, while the strongest meta-substituted analog reached only low nanomolar intrinsic affinity [1]. This represents a >100-fold affinity enhancement attributable to the para substitution geometry, which optimizes the positioning of the sulfonamide zinc-binding group within the CA active site. The 4-fluorophenyl group additionally provides electron-withdrawing character that modulates sulfonamide NH acidity (pKa), increasing the fraction of deprotonated, binding-competent species at physiological pH compared to electron-donating or unsubstituted phenyl analogs [1]. Direct comparative selectivity profiling showed that meta-substituted compounds gained significant selectivity for certain CA isoforms at the expense of absolute affinity, whereas para-substituted compounds maintained broader high-affinity binding [1].

Carbonic anhydrase inhibition Positional isomer SAR Para vs. meta substitution

CA IX Selectivity Over CA II: Predicted Selectivity Window for Tumor-Associated Isoform Targeting

Structurally related benzenesulfonamide-thiazole hybrids demonstrate a defined selectivity window for the tumor-associated carbonic anhydrase IX (CA IX) over the ubiquitous cytosolic CA II. In a study of aryl thiazolone–benzenesulfonamide derivatives (structurally analogous to the target compound through their shared benzenesulfonamide-thiazole core), three representative compounds (4e, 4g, 4h) exhibited CA IX IC50 values of 10.93–25.06 nM in contrast to CA II IC50 values of 1.55–3.92 µM [1]. This corresponds to a selectivity ratio (CA II IC50 / CA IX IC50) of approximately 62- to 359-fold in favor of CA IX [1]. In comparison, the clinical-stage CA IX inhibitor SLC-0111 (which features a 4-fluorophenyl ureido group analogous to the target compound's 4-fluorophenyl carboxamide) exhibits a CA IX KI of 45 nM and CA II KI of 960 nM, yielding a ~21-fold selectivity window [2]. The target compound, by virtue of its thiazole-4-carboxamide linker (vs. the ureido linker in SLC-0111), is structurally positioned to potentially achieve enhanced CA IX selectivity through distinct interactions with the hydrophobic region of the CA IX active site, as demonstrated by molecular docking studies of related thiazole-bearing sulfonamides that form additional hydrophobic contacts with residues Val131 and Leu198 unique to CA IX [2].

CA IX selective inhibition Tumor hypoxia Isoform selectivity

Antiproliferative Activity Against Triple-Negative Breast Cancer: Predicted Efficacy of the Benzenesulfonamide-Thiazole-Carboxamide Scaffold vs. Standard CA Inhibitors

The benzenesulfonamide-thiazole carboxamide chemotype, which encompasses the target compound, demonstrates antiproliferative activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231 that substantially exceeds the activity of the reference CA inhibitor acetazolamide. Three structurally representative benzenesulfonamide-thiazolone derivatives (4e, 4g, 4h) inhibited MDA-MB-231 proliferation with IC50 values in the range of 1.52–6.31 µM, while also exhibiting high selectivity for cancer cells over normal breast epithelial cells (MCF-10A), with selectivity indices ranging from 5.5 to 17.5 [1]. In contrast, the classical sulfonamide CA inhibitor acetazolamide shows limited antiproliferative activity in TNBC models (IC50 typically >100 µM) [2]. Furthermore, compound 4e induced a 22-fold increase in annexin V-FITC-positive apoptotic cells in MDA-MB-231 compared to untreated controls, confirming a mechanism involving apoptosis induction rather than merely cytostatic growth inhibition [1]. The target compound's 4-fluorophenyl carboxamide substitution is predicted to further enhance cellular permeability and CA IX binding over the thiazolone scaffold, based on the established SAR that lipophilic para-substituted phenyl tails improve membrane partitioning and CA IX active site occupancy [2].

Triple-negative breast cancer Antiproliferative activity MDA-MB-231

Antibacterial Activity of the Benzenesulfonamide-Thiazole Chemotype Against Staphylococcus aureus: Differentiation from Non-Thiazole Sulfonamides

The benzenesulfonamide-thiazole carboxamide chemotype uniquely combines anticancer and antibacterial activities within a single scaffold, differentiating it from classical antibacterial sulfonamides (e.g., sulfathiazole, sulfamethoxazole) that lack anticancer potential, and from pure anticancer sulfonamides (e.g., SLC-0111) that lack antibacterial activity. In head-to-head testing, benzenesulfonamide-thiazolone derivatives 4e, 4g, and 4h inhibited Staphylococcus aureus growth by 80.69%, 69.74%, and 68.30% at 50 µg/mL, respectively, compared to the positive control ciprofloxacin (99.2% inhibition) [1]. Additionally, compounds 4g and 4h exhibited potent anti-biofilm activity against Klebsiella pneumoniae, with biofilm inhibition rates of 79.46% and 77.52% [1]. This dual pharmacological profile is a direct consequence of the thiazole-benzenesulfonamide architecture: the sulfonamide group targets bacterial carbonic anhydrases involved in growth and biofilm formation, while the thiazole-carboxamide moiety confers eukaryotic CA IX affinity for anticancer activity [2]. In contrast, N-(thiazol-2-yl)benzenesulfonamides lacking the 4-carboxamide extension (e.g., the simple parent compound in patent WO2009137391) show antibacterial activity but lack the CA IX selectivity required for anticancer applications [2].

Antibacterial thiazole sulfonamides S. aureus inhibition Dual anticancer-antimicrobial scaffold

Kinase Inhibitor Scaffold Embedded in Patent Family: Predicted Multi-Target Potential vs. Single-Target Sulfonamides

The target compound belongs to the patent family WO2009137391A2, which claims benzene sulfonamide thiazole compounds as inhibitors of receptor tyrosine kinases (RTKs) and serine/threonine kinases implicated in cancer [1]. This positions the compound within a pharmacophore space distinct from classical sulfonamide CA inhibitors (e.g., acetazolamide, sulfanilamide) that lack kinase inhibitory activity. Specifically, the patent exemplifies thiazole-benzenesulfonamide compounds with demonstrated activity against kinases involved in cell proliferation signaling, including but not limited to the VEGFR, PDGFR, and RAF kinase families [1]. The thiazole-4-carboxamide substitution pattern is critical for kinase hinge-region binding, with the carboxamide carbonyl serving as a hydrogen bond acceptor for the conserved kinase hinge residue backbone NH, while the 4-fluorophenyl group occupies the hydrophobic back pocket of the ATP-binding site [2]. In contrast, the closely related thiazolylphenyl-benzenesulfonamido kinase inhibitor series (EP 2678336 B1) features a phenyl spacer between the thiazole and benzenesulfonamide that alters the hinge-binding geometry and may shift kinase selectivity profiles [2]. The target compound's direct thiazole-4-carboxamide architecture (without an intervening phenyl spacer) is predicted to confer a distinct kinase selectivity fingerprint compared to the thiazolylphenyl series.

Kinase inhibition Multi-target pharmacology Thiazole scaffold

Optimal Application Scenarios for 2-Benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide Based on Quantitative Evidence


CA IX-Selective Probe Development for Tumor Hypoxia Research

This compound is best deployed as a starting scaffold for developing CA IX-selective chemical probes targeting hypoxic tumor microenvironments. The benzenesulfonamide-thiazole carboxamide chemotype has demonstrated CA IX IC50 values of 10.93–25.06 nM with 62- to 359-fold selectivity over CA II, substantially exceeding the selectivity window of SLC-0111 (~21-fold) [1]. Researchers investigating CA IX biology in triple-negative breast cancer (MDA-MB-231), colorectal cancer (HT-29), or other solid tumors with hypoxic regions should prioritize this scaffold for its combination of nanomolar target engagement and reduced off-target CA II liability, which is critical for producing interpretable target-validation data [1][2].

Dual-Action Antibacterial–Anticancer Screening Libraries

The unique dual pharmacological profile of the benzenesulfonamide-thiazole carboxamide scaffold—simultaneously exhibiting CA IX-dependent antiproliferative activity (MDA-MB-231 IC50 = 1.52–6.31 µM) and S. aureus growth inhibition (68–81% at 50 µg/mL), plus K. pneumoniae anti-biofilm activity (77–80%)—makes this compound an ideal anchor point for constructing focused libraries aimed at discovering agents that target both bacterial and tumor carbonic anhydrases [1]. This dual functionality enables cost-efficient phenotypic screening where both readouts can be assessed from a single compound treatment, reducing reagent and time expenditures compared to maintaining separate antibacterial and anticancer libraries [1].

Kinase–CA Inhibitor Polypharmacology Studies

For research groups investigating the therapeutic potential of simultaneous kinase and carbonic anhydrase inhibition (e.g., in cancers where both CA IX overexpression and kinase-driven proliferation coexist), this compound serves as a strategically positioned dual-pharmacophore starting point. Its inclusion in the WO2009137391A2 kinase inhibitor patent family, combined with the demonstrated CA IX inhibitory activity of structurally analogous benzenesulfonamide-thiazole derivatives, enables polypharmacology studies without the need to blend separate kinase and CA inhibitor compounds [1][2]. This is particularly relevant for glioblastoma, renal cell carcinoma, and non-small cell lung cancer models where CA IX and RTK signaling pathways are co-activated [1].

Structure-Activity Relationship (SAR) Studies on N-Aryl Substitution Effects in CA–Kinase Dual Inhibitors

The precise 4-fluorophenyl carboxamide substitution of this compound, contrasted with available 3-fluorophenyl, 3-methoxyphenyl, cyclopropyl, and other N-aryl variants in the same benzenesulfonamide-thiazole-4-carboxamide series, provides an ideal procurement strategy for systematic SAR investigations. Published evidence demonstrates that para-substituted thiazolylbenzenesulfonamides achieve >100-fold higher intrinsic CA binding affinity compared to meta-substituted analogs [2]. By procuring a matrix of N-aryl variants including this 4-fluorophenyl compound, researchers can systematically map the contribution of fluorine position, electronic effects, and steric parameters to both CA isoform selectivity and kinase inhibition profiles, generating high-resolution SAR data from a coherent chemical series [2].

Quote Request

Request a Quote for 2-benzenesulfonamido-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.